1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one
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Overview
Description
“1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(thiophen-2-yl)ethan-1-one” is a complex organic compound that features a bipiperidine core, a fluorophenoxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(thiophen-2-yl)ethan-1-one” typically involves multiple steps:
Formation of the bipiperidine core: This can be achieved through a series of cyclization reactions starting from appropriate diamine precursors.
Introduction of the fluorophenoxy group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group on the bipiperidine core.
Attachment of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling, where a thiophene derivative is coupled with the bipiperidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, this compound may serve as a probe to study the interactions of bipiperidine derivatives with biological targets.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting neurological or psychiatric disorders due to the presence of the bipiperidine core.
Industry
In the industrial sector, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of “1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(thiophen-2-yl)ethan-1-one” would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the thiophene ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-Chlorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(thiophen-2-yl)ethan-1-one
- 1-(4-(2-Bromophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(thiophen-2-yl)ethan-1-one
Uniqueness
The presence of the fluorophenoxy group in “1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(thiophen-2-yl)ethan-1-one” may confer unique properties such as increased metabolic stability and enhanced binding affinity compared to its chloro- and bromo- analogs.
Properties
IUPAC Name |
1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2S/c23-20-5-1-2-6-21(20)27-18-9-13-24(14-10-18)17-7-11-25(12-8-17)22(26)16-19-4-3-15-28-19/h1-6,15,17-18H,7-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHFFTOLQQSMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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